molecular formula C9H12Cl2N2O3 B2780293 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride CAS No. 2260937-18-4

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride

Cat. No.: B2780293
CAS No.: 2260937-18-4
M. Wt: 267.11
InChI Key: YYMZHWBIRJYOEM-UHFFFAOYSA-N
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Description

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a β-ketoester with an amine in the presence of a catalyst can lead to the formation of the naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the naphthyridine core .

Mechanism of Action

The mechanism of action of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.2ClH/c12-8-3-5(9(13)14)6-4-10-2-1-7(6)11-8;;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZHWBIRJYOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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